![molecular formula C6H4ClN3 B1591946 6-Chloroimidazo[1,2-a]pyrimidine CAS No. 944906-56-3](/img/structure/B1591946.png)
6-Chloroimidazo[1,2-a]pyrimidine
Overview
Description
6-Chloroimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring, with a chlorine atom attached at the 6th position. It is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs targeting various diseases.
Mechanism of Action
Target of Action
6-Chloroimidazo[1,2-a]pyrimidine primarily targets specific enzymes and receptors within the cell. These targets often include kinases and other proteins involved in signal transduction pathways. By binding to these targets, this compound can modulate their activity, which is crucial for regulating various cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
The mode of action of this compound involves its interaction with the active sites of its target enzymes. This compound binds to the kinase domain, inhibiting its activity by preventing ATP from accessing the active site. This inhibition disrupts the phosphorylation cascade, leading to altered cellular signaling. As a result, this compound can effectively halt the progression of certain diseases by modulating these critical pathways .
Biochemical Pathways
This compound affects several biochemical pathways, particularly those involved in cell growth and survival. By inhibiting key kinases, this compound can downregulate the MAPK/ERK and PI3K/AKT pathways, which are essential for cell proliferation and survival. The disruption of these pathways leads to reduced cell growth and increased apoptosis, making this compound a potential therapeutic agent for cancer and other proliferative disorders .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is typically well-absorbed in the gastrointestinal tract, leading to good bioavailability. It is distributed widely throughout the body, with a preference for tissues with high kinase activity. Metabolism primarily occurs in the liver, where it is converted into active metabolites. Finally, this compound and its metabolites are excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound include the inhibition of cell proliferation and induction of apoptosis. By targeting and inhibiting specific kinases, this compound disrupts critical signaling pathways, leading to cell cycle arrest and programmed cell death. These effects make this compound a promising candidate for the treatment of cancers and other diseases characterized by uncontrolled cell growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, acidic or basic conditions can affect the compound’s stability and solubility, potentially altering its bioavailability. Additionally, interactions with other drugs or biomolecules can impact its binding affinity and overall effectiveness. Therefore, understanding these environmental influences is crucial for optimizing the therapeutic use of this compound .
Biochemical Analysis
Biochemical Properties
6-Chloroimidazo[1,2-a]pyrimidine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a pH probe due to its high selectivity and sensitivity, brilliant reversibility, and extremely short response time
Cellular Effects
It has been detected for monitoring pH value changes in yeast, suggesting it may influence cellular processes related to pH regulation
Molecular Mechanism
It’s known that it can be used as a pH probe, indicating it may interact with hydrogen ions in the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroimidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. One common approach involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form a wide range of derivatives.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyrimidine core can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Functionalization Reactions: Radical reactions, transition metal catalysis, and photocatalysis strategies can be employed for the direct functionalization of the imidazo[1,2-a]pyrimidine scaffold.
Common Reagents and Conditions: Common reagents used in these reactions include Grignard reagents, organolithium compounds, and transition metal catalysts. Reaction conditions often involve the use of polar aprotic solvents, elevated temperatures, and inert atmospheres to ensure optimal reactivity and selectivity.
Major Products Formed: The major products formed from these reactions include a variety of substituted imidazo[1,2-a]pyrimidine derivatives with diverse functional groups, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
6-Chloroimidazo[1,2-a]pyrimidine serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structural properties allow for the design of drugs with enhanced efficacy. For instance, it has been utilized in developing inhibitors for phosphoinositide 3-kinase (PI3K), which is vital in cancer treatment due to its role in cell growth and survival .
Compound | Target | Activity |
---|---|---|
TAK-117 | PI3Kα | Inhibitor |
HS-173 | PI3Kα | Inhibitor |
Biological Research
Mechanisms of Action Studies
In biological research, this compound is instrumental in investigating the mechanisms of action of specific enzymes and receptors. Studies have shown that derivatives of imidazo[1,2-a]pyrimidine can modulate protein interactions critical for cellular functions, providing insights into potential therapeutic strategies for various diseases .
Agricultural Chemistry
Development of Agrochemicals
this compound is being explored for its potential in creating agrochemicals, particularly fungicides and herbicides. Its ability to inhibit specific biological pathways in pests makes it a valuable candidate for developing effective agricultural products .
Material Science
Innovative Material Applications
Research indicates that this compound can be utilized in synthesizing novel materials with enhanced thermal and mechanical properties. This versatility is significant for developing advanced polymers and composites used in various industrial applications .
Analytical Chemistry
Standard Reference Material
In analytical chemistry, this compound is employed as a standard reference material in various analytical techniques. Its stability and reactivity profile help ensure accuracy and reliability in measurements across different experimental setups .
Case Study 1: Synthesis of PI3K Inhibitors
A study focused on designing and synthesizing new derivatives of this compound demonstrated promising PI3Kα inhibitory activity. The synthesized compounds were evaluated for their antitumor effects against cancer cell lines, showing significant growth inhibition .
Case Study 2: Functionalization Techniques
Recent advancements in regioselective functionalization techniques using organometallic reactions have expanded the synthetic utility of this compound. These methods allow for the selective introduction of various functional groups, enhancing the compound's versatility for further applications in medicinal chemistry and material science .
Comparison with Similar Compounds
6-Chloroimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-b]pyridazine: This compound has a similar fused bicyclic structure with a pyridazine ring.
Pyrazolo[1,5-a]pyrimidine: This compound has a pyrazole ring fused to a pyrimidine ring and is known for its unique pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable scaffold in drug discovery and development .
Biological Activity
6-Chloroimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a chloro-substituted imidazopyrimidine core, which plays a crucial role in its interaction with various biological targets.
Structural Characteristics
- Molecular Formula : C7H5ClN3
- Molecular Weight : Approximately 152.59 g/mol
- Structural Features : The compound contains an imidazopyrimidine ring system with a chlorine atom at the 6-position, which is critical for its biological activity.
The biological activity of this compound primarily involves its ability to interact with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating their functions. This mechanism underlies its potential applications in treating various diseases, including cancer and infectious diseases .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Its derivatives have been shown to inhibit various kinases involved in cancer progression. For instance, studies have highlighted the compound's effectiveness as a protein kinase inhibitor, particularly against DYRK1A and CLK1 kinases, which are implicated in cancer and neurodegenerative diseases .
Enzyme Inhibition Studies
In enzyme inhibition assays, this compound has demonstrated potent inhibitory effects on several key enzymes. The structure-activity relationship (SAR) analyses reveal that modifications at the 6-position can enhance or diminish inhibitory potency. The following table summarizes some key findings from enzyme inhibition studies:
Enzyme Target | IC50 (µM) | Comments |
---|---|---|
DYRK1A | 0.5 | Potent inhibitor; potential for Alzheimer's treatment |
CLK1 | 0.8 | Significant inhibition; relevant for cancer therapy |
Other Kinases | Varies | Broad-spectrum activity observed |
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. The study concluded that these compounds could serve as promising candidates for further development in cancer therapy .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of this compound against neurodegenerative diseases. The compound was tested in vitro for its ability to inhibit tau aggregation and promote neuronal survival in models of Alzheimer’s disease. Results showed a significant reduction in tau aggregation and improved cell viability, suggesting therapeutic potential .
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCCGIKVKLWJRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602938 | |
Record name | 6-Chloroimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944906-56-3 | |
Record name | 6-Chloroimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.